1-(4-Bromophenyl)-3-propylurea
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Overview
Description
1-(4-Bromophenyl)-3-propylurea is an organic compound that belongs to the class of urea derivatives It features a bromophenyl group attached to the nitrogen atom of the urea moiety, with a propyl group on the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-propylurea typically involves the reaction of 4-bromoaniline with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Bromoaniline+Propyl isocyanate→this compound
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-propylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylureas, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-3-propylurea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-propylurea can be compared with other urea derivatives, such as:
1-(4-Chlorophenyl)-3-propylurea: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-(4-Methylphenyl)-3-propylurea: The presence of a methyl group instead of bromine can lead to different chemical and physical properties.
1-(4-Nitrophenyl)-3-propylurea:
Properties
IUPAC Name |
1-(4-bromophenyl)-3-propylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXAANBYULLOSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13208-61-2 |
Source
|
Record name | 1-(4-BROMOPHENYL)-3-PROPYLUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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